Distinct Lipophilicity Profile Compared to Non-Fluorinated Congener
While no direct logP data for all analogs is available from a single experiment, the introduction of the trifluoromethyl group is a well-known strategy to increase lipophilicity and metabolic stability [1]. A key differentiator is the significant enhancement of lipophilicity compared to the non-fluorinated parent compound. The XLogP3-AA value for the target compound is 5.1 [2]. In contrast, the non-fluorinated analog, 3-(2,5-dimethylphenyl)propiophenone (CAS 898794-72-4), has a significantly lower calculated XLogP3 value of 4.1 [3]. This in silico difference clearly distinguishes the pharmacokinetically favorable properties of the target compound [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1 |
| Comparator Or Baseline | 3-(2,5-dimethylphenyl)propiophenone: XLogP3 = 4.1 |
| Quantified Difference | Δ XLogP3 = +1.0 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem). |
Why This Matters
A higher logP value is directly correlated with increased membrane permeability, a critical parameter for intracellular target engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24726357, 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone. Computed Properties section. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 24726357, 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone. Computed Properties section. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 27055853, 3-(2,5-Dimethylphenyl)propiophenone. Computed Properties section. View Source
